4-bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
4-Bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound with the molecular formula C13H9BrFNO It is known for its unique structure, which includes a bromine atom, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the reaction of 4-bromoaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 1,2,5-oxadiazole-3-carboxylic acid under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-fluorophenyl)benzamide
- 4-Bromo-N-(4-fluorophenyl)-2-bromo-benzamide
- 4-Bromo-N-(4-fluorophenyl)-3-bromo-benzamide
Uniqueness
4-Bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H9BrFN3O2 |
---|---|
Molecular Weight |
362.15 g/mol |
IUPAC Name |
4-bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C15H9BrFN3O2/c16-11-5-1-10(2-6-11)15(21)18-14-13(19-22-20-14)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21) |
InChI Key |
XBETYPFNMLFLIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NON=C2NC(=O)C3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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